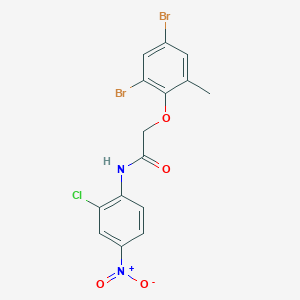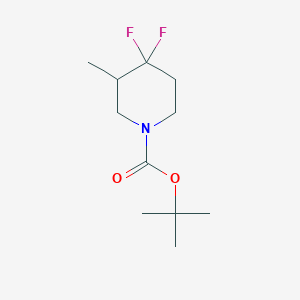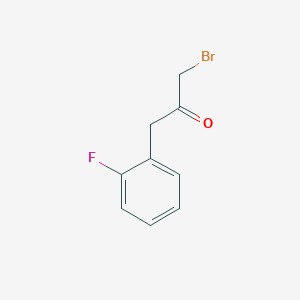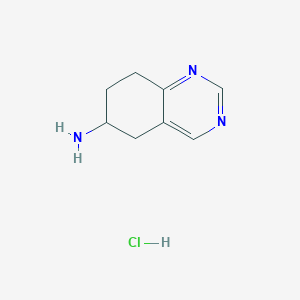![molecular formula C11H44Al8O51S8 B12451806 [({[(2S,3R,4S,5R,6R)-4,5-bis({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-6-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]-2-{[(2R,3S,4S,5R)-3,4,5-tris({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-2-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]oxolan-2-yl]oxy}oxan-3-yl]oxy}sulfonyl)oxy]alumanediol](/img/structure/B12451806.png)
[({[(2S,3R,4S,5R,6R)-4,5-bis({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-6-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]-2-{[(2R,3S,4S,5R)-3,4,5-tris({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-2-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]oxolan-2-yl]oxy}oxan-3-yl]oxy}sulfonyl)oxy]alumanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucralfate is a medication primarily used to treat and prevent ulcers in the gastrointestinal tract. It is a complex of sucrose octasulfate and aluminum hydroxide. Sucralfate works by forming a protective barrier on ulcer sites, shielding them from stomach acid, bile salts, and enzymes, thereby promoting healing .
准备方法
Synthetic Routes and Reaction Conditions: Sucralfate is synthesized by reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine. This reaction produces sucrose octasulfate, which is then reacted with basic polyaluminum chloride to form sucralfate .
Industrial Production Methods: In industrial settings, sucralfate is produced by first preparing sucrose octasulfate through the sulfation of sucrose. The resulting product is then reacted with basic polyaluminum chloride in an aqueous medium to form the final sucralfate complex .
化学反应分析
Types of Reactions: Sucralfate primarily undergoes complexation reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable complex structure.
Common Reagents and Conditions:
Sulfation: Sulfur trioxide or chlorosulfonic acid in the presence of pyridine.
Complexation: Basic polyaluminum chloride in an aqueous medium.
Major Products: The major product of these reactions is sucralfate itself, which is a stable complex of sucrose octasulfate and aluminum hydroxide .
科学研究应用
Sucralfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study complexation reactions and the behavior of sulfated polysaccharides.
Medicine: Widely used to treat and prevent gastrointestinal ulcers, including gastric ulcers, duodenal ulcers, and gastritis.
Industry: Utilized in the formulation of various pharmaceutical products due to its protective properties.
作用机制
Sucralfate exerts its effects by forming a viscous, paste-like complex that adheres to ulcer sites. This complex acts as a barrier, protecting the ulcer from further damage by stomach acid, bile salts, and digestive enzymes. Additionally, sucralfate promotes the production of growth factors and prostaglandins, which aid in tissue healing and reduce pepsin activity .
相似化合物的比较
Omeprazole: A proton pump inhibitor that reduces stomach acid production.
Pantoprazole: Another proton pump inhibitor with similar effects to omeprazole.
Antacids: Such as aluminum hydroxide and magnesium hydroxide, which neutralize stomach acid.
Uniqueness of Sucralfate: Unlike proton pump inhibitors and antacids, sucralfate does not reduce stomach acid production. Instead, it forms a protective barrier directly on the ulcer site, providing a unique mechanism of action that promotes healing without altering the stomach’s acid environment .
属性
分子式 |
C11H44Al8O51S8 |
|---|---|
分子量 |
1464.8 g/mol |
InChI |
InChI=1S/C11H20O35S8.8Al.16H2O/c12-47(13,14)36-1-3-4(41-49(18,19)20)5(42-50(21,22)23)6(43-51(24,25)26)9(38-3)39-11(2-37-48(15,16)17)8(45-53(30,31)32)7(44-52(27,28)29)10(40-11)46-54(33,34)35;;;;;;;;;;;;;;;;;;;;;;;;/h3-10H,1-2H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32)(H,33,34,35);;;;;;;;;16*1H2/q;8*+1;;;;;;;;;;;;;;;;/p-8/t3-,4-,5+,6-,7+,8+,9+,10-,11-;;;;;;;;;;;;;;;;;;;;;;;;/m1......................../s1 |
InChI 键 |
FTFYNJYNMCKWAJ-JQOFMKNESA-F |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methyl}morpholine](/img/structure/B12451727.png)

![5-[3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12451730.png)

![N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12451734.png)

![N-(4-chlorophenyl)-2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B12451743.png)
![N-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-hydroxyphenyl)-2-hexadecylbenzamide](/img/structure/B12451750.png)
![6-[(2-Chlorobenzyl)sulfanyl]-2,3'-bipyridine-5-carbonitrile](/img/structure/B12451758.png)
![1,2-Dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12451779.png)



![Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate](/img/structure/B12451792.png)
